molecular formula C16H22BrNO3 B1373117 1-BOC-4-(4-bromophenoxy)piperidine CAS No. 308386-38-1

1-BOC-4-(4-bromophenoxy)piperidine

Cat. No. B1373117
Key on ui cas rn: 308386-38-1
M. Wt: 356.25 g/mol
InChI Key: COZKMQIFQZKKBR-UHFFFAOYSA-N
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Patent
US08026258B2

Procedure details

A solution of 2.01 g (10 mmol) of 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate in 20 ml of dimethylformamide is admixed with 7 g (40 mmol) of 1-bromo-4-fluorobenzene and 2.5 g (50 mmol) of sodium hydride at 50% in mineral oil. The mixture is stirred at 100° C. for 3 hours and then evaporated to dryness. The residue is taken up in 50 ml of ice-water and extracted with dichloromethane. The organic extracts are evaporated to dryness, to give 3.5 g of an oily product, which is used as it is in the following step.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[Br:15][C:16]1[CH:21]=[CH:20][C:19](F)=[CH:18][CH:17]=1.[H-].[Na+]>CN(C)C=O>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic extracts are evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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